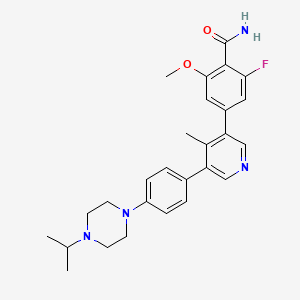

M4K2234

描述

属性

分子式 |

C27H31FN4O2 |

|---|---|

分子量 |

462.6 g/mol |

IUPAC 名称 |

2-fluoro-6-methoxy-4-[4-methyl-5-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]-3-pyridinyl]benzamide |

InChI |

InChI=1S/C27H31FN4O2/c1-17(2)31-9-11-32(12-10-31)21-7-5-19(6-8-21)22-15-30-16-23(18(22)3)20-13-24(28)26(27(29)33)25(14-20)34-4/h5-8,13-17H,9-12H2,1-4H3,(H2,29,33) |

InChI 键 |

RIWTUJFFSTVYPW-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=NC=C1C2=CC=C(C=C2)N3CCN(CC3)C(C)C)C4=CC(=C(C(=C4)F)C(=O)N)OC |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Guide to the Mechanism of Action of M4K2234 in BMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

M4K2234 is a potent and highly selective small-molecule inhibitor targeting the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it functions as a chemical probe for Activin Receptor-Like Kinase 1 (ALK1/ACVRL1) and ALK2 (ACVR1), which are Type I BMP receptors. By inhibiting these kinases, this compound effectively blocks the canonical SMAD-dependent BMP signaling cascade. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. Its high selectivity and oral bioavailability make it a valuable tool for investigating ALK1/2-mediated biological processes and a potential therapeutic agent for diseases driven by hyperactive BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG).[1][2]

Introduction to BMP Signaling

The Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-β (TGF-β) superfamily, is fundamental to embryonic development, tissue homeostasis, and cellular processes including proliferation, differentiation, and apoptosis.[3][4][5] The canonical pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[3][4][6] This binding event leads to the transphosphorylation and activation of the Type I receptor by the constitutively active Type II receptor.[3][7] The activated Type I receptor then phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[3][8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[3][6]

Dysregulation of this pathway is implicated in numerous diseases.[9] Hyperactivation can lead to conditions like FOP, while attenuated signaling is associated with others.[2][7][9] This makes the pathway a critical target for therapeutic intervention.

This compound: A Selective ALK1 and ALK2 Inhibitor

This compound is a potent, orally active, and selective inhibitor of ALK1 and ALK2, the Type I BMP receptors encoded by the ACVRL1 and ACVR1 genes, respectively.[1][2] Its primary mechanism of action is the direct inhibition of the kinase activity of these receptors, which is the pivotal step in transducing the extracellular BMP signal to the intracellular SMAD cascade. By blocking ALK1/2, this compound specifically prevents the phosphorylation of SMAD1/5/8, thereby halting the downstream signaling pathway.[1][2] This targeted inhibition makes it a "chemical probe," an essential tool for dissecting the specific roles of ALK1 and ALK2 in health and disease.[1][10][11]

Visualizing the Mechanism of Action

The following diagram illustrates the canonical BMP signaling pathway and pinpoints the inhibitory action of this compound.

Quantitative Data and Selectivity Profile

The efficacy and selectivity of a chemical probe are defined by its quantitative inhibitory activity against its intended targets versus off-targets. This compound demonstrates high potency for ALK1 and ALK2 with nanomolar IC50 values, while showing significantly weaker activity against other related kinases.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | Gene | IC50 (nM) | Selectivity vs. ALK2 | Reference(s) |

| ALK1 | ACVRL1 | 7 | 2x more potent | [1][12][13] |

| ALK2 (WT) | ACVR1 | 14 | - | [1][12][13] |

| ALK2R206H | ACVR1 | 6 | 2.3x more potent | [13] |

| ALK2G328V | ACVR1 | 3 | 4.7x more potent | [13] |

| ALK6 | BMPR1B | 88 | 6.3x less potent | [1][13][14] |

| ALK3 | BMPR1A | 168 | 12x less potent | [13][14] |

| ALK4 | ACVR1B | 1,660 | 118x less potent | [13][14] |

| ALK5 | TGFBR1 | 1,950 | 139x less potent | [13][14] |

| TNIK | TNIK | 41 | 2.9x less potent | [13] |

WT: Wild Type. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from enzyme kinetic assays.[1]

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Stimulus | Measured Effect | IC50 (nM) | Reference(s) |

| BRE Reporter Assay | HEK293 | BMP7 | Inhibition of reporter gene activity | 16 | [1] |

| NanoBRET Target Engagement | - | - | ALK1 Engagement | 83 | [2][12] |

| NanoBRET Target Engagement | - | - | ALK2 Engagement | 13 | [2][12] |

| Growth Inhibition (GI50) | SU-DIPG-XXI (ALK2G328W) | - | Reduction of cell growth | 40 | [13] |

| Growth Inhibition (GI50) | HSJD-DIPG-007 (ALK2R206H) | - | Reduction of cell growth | 4,300 | [13] |

BRE: BMP Response Element. The NanoBRET assay measures compound binding to a target protein in live cells.

A kinome-wide screen against 375 protein kinases revealed that at a concentration of 1 µM, this compound only significantly inhibits ALK1/2 and one off-target, TRAF2- and NCK-interacting kinase (TNIK).[2][12][13] This high degree of selectivity is critical for its use as a chemical probe, ensuring that observed biological effects can be confidently attributed to the inhibition of ALK1/2.

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol determines the concentration of this compound required to inhibit 50% of the kinase activity of recombinant ALK proteins.

-

Reagents & Materials : Recombinant human kinase domains (ALK1, ALK2, etc.), kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, peptide substrate, this compound serial dilutions, 384-well plates, detection reagents (e.g., ADP-Glo™ Kinase Assay).

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute into the kinase reaction buffer.

-

Add a fixed amount of recombinant kinase enzyme to each well of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP (often at the Km concentration) and the appropriate peptide substrate.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction and measure the amount of product (phosphorylated substrate) or remaining ATP using a luminescence-based detection system.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular SMAD Phosphorylation Assay (Western Blot)

This assay directly assesses the ability of this compound to block the phosphorylation of SMAD1/5/8 in a cellular context.

-

Reagents & Materials : HEK293T cells, DMEM media, FBS, this compound, recombinant BMP ligand (e.g., BMP7), lysis buffer (RIPA buffer with protease/phosphatase inhibitors), primary antibodies (anti-pSMAD1/5/8, anti-Total SMAD1, anti-Actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure :

-

Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.5-1 µM) or vehicle (DMSO) for 1 hour.[1]

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated SMAD1/5/8.

-

Strip or use a parallel blot and probe for Total SMAD1 and a loading control (e.g., β-Actin) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate and an imaging system.

-

Quantify band intensity to determine the reduction in SMAD1/5/8 phosphorylation relative to the stimulated control.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for testing a BMP signaling inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ALK1 and ALK2 kinases. Its mechanism of action is the direct blockade of the ATP-binding site of these Type I BMP receptors, which prevents the phosphorylation of SMAD1/5/8 and halts the canonical BMP signaling cascade.[1][2] Its high selectivity over other TGF-β family receptors (ALK4/5) and the broader kinome makes it an invaluable research tool for isolating the functions of the BMP-ALK1/2 axis.[12][13] The availability of quantitative biochemical and cellular data, coupled with its favorable pharmacokinetic properties, positions this compound as a prime candidate for both basic research and preclinical studies in BMP-driven pathologies.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Structural Genomics Consortium [thesgc.org]

- 3. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. Specification of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism for the action of bone morphogenetic proteins and regulation of their activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Small-Molecule Probes as Pharmacological Tools for the Bone Morphogenetic Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound - MedChem Express [bioscience.co.uk]

- 12. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

M4K2234: A Potent and Selective Inhibitor of SMAD1/5/8 Phosphorylation via ALK1/2 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M4K2234 is a highly potent and selective chemical probe that acts as an inhibitor of Activin Receptor-Like Kinase 1 (ALK1) and ALK2.[1][2] By targeting these kinases, this compound effectively blocks the Bone Morphogenetic Protein (BMP) signaling pathway, leading to a specific reduction in the phosphorylation of SMAD1/5/8.[1][3][4] This targeted activity makes this compound a valuable tool for investigating the physiological and pathological roles of the BMP-SMAD pathway and a promising candidate for therapeutic development in diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed quantitative data on its inhibitory activity, and relevant experimental protocols.

Introduction to the BMP/SMAD Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including embryonic development, tissue homeostasis, and bone formation.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and genetic disorders.[6][7][8][9][10]

BMP ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[5][11] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[11][12] The activated type I receptor, which includes ALK1 and ALK2, then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[13][14] Phosphorylated SMAD1/5/8 proteins form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][14]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of ALK1 and ALK2, preventing the phosphorylation of these kinases and thereby inhibiting their activity.[3][15] By blocking the function of ALK1 and ALK2, this compound effectively halts the downstream phosphorylation of SMAD1/5/8, thus inhibiting the BMP signaling cascade.[1][2][3][4]

The selectivity of this compound for ALK1/2 is a key feature. It exhibits significantly weaker inhibition of other ALK family members, such as ALK3, ALK4, ALK5, and ALK6, and has minimal off-target effects on a broad range of other kinases.[3][16][17] This high selectivity makes it a precise tool for studying the specific roles of ALK1 and ALK2 in biological processes.

Below is a diagram illustrating the mechanism of action of this compound within the BMP/SMAD signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ALK1 (ACVRL1) | 7 [1][2][3][16] |

| ALK2 (ACVR1) | 14 [1][2][3][16] |

| ALK3 (BMPR1A) | 168[3][16][17] |

| ALK4 (ACVR1B) | 1660[3][16][17] |

| ALK5 (TGFBR1) | 1950[3][16][17] |

| ALK6 (BMPR1B) | 88[3][16][17] |

| TNIK | 41[3][16] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Table 2: Cell-Based Inhibitory Activity of this compound

| Assay | Cell Line | Ligand | IC50 (nM) |

| ALK1 Target Engagement (NanoBRET) | HEK293 | - | 83 [3][12] |

| ALK2 Target Engagement (NanoBRET) | HEK293 | - | 13 [3][12] |

| BMP-Responsive Reporter Gene | HEK293 | BMP7 | 16 [1][15] |

| CAGA-Responsive Reporter Gene | HEK293 | Activin A | ~800 |

| CAGA-Responsive Reporter Gene | HEK293 | TGF-β1 | ~2400 |

Cell-based IC50 values demonstrate the potency of this compound in a cellular context.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are outlines of key methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified kinases.

Workflow:

Methodology:

-

Reaction Setup: In a reaction buffer, combine the purified kinase, a suitable substrate (e.g., myelin basic protein), and varying concentrations of this compound.

-

Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).

-

Incubation: Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30°C).

-

Termination: Stop the reaction by adding a solution like phosphoric acid.

-

Detection: Spot the reaction mixture onto filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of kinase inhibition against the this compound concentration to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of this compound to its target kinases within living cells.

Workflow:

Methodology:

-

Cell Preparation: Genetically engineer cells (e.g., HEK293) to express the target kinase (e.g., ALK2) as a fusion protein with NanoLuc® luciferase.

-

Treatment: Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase and varying concentrations of the competitor compound, this compound.

-

Detection: Add the NanoBRET™ substrate to induce bioluminescence from the NanoLuc®-kinase fusion.

-

Measurement: Measure both the bioluminescence emission and the fluorescence from the tracer. The proximity of the tracer to the NanoLuc®-kinase results in Bioluminescence Resonance Energy Transfer (BRET).

-

Analysis: The BRET signal is inversely proportional to the amount of this compound bound to the kinase. Calculate the BRET ratio at different this compound concentrations to determine the cellular IC50.

Western Blotting for SMAD1/5/8 Phosphorylation

This technique is used to directly visualize the effect of this compound on the phosphorylation of SMAD1/5/8 in cells.

Workflow:

Methodology:

-

Cell Treatment: Culture appropriate cells (e.g., HEK293T) and pre-incubate them with various concentrations of this compound.

-

Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.

-

Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration.

-

Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to p-SMAD1/5/8 will decrease with increasing concentrations of this compound.

Conclusion

This compound is a well-characterized and highly selective inhibitor of ALK1 and ALK2, which potently and specifically blocks the phosphorylation of SMAD1/5/8 in the BMP signaling pathway. Its favorable in vitro and cellular activity profiles, coupled with its selectivity, make it an indispensable tool for researchers investigating the intricacies of BMP signaling. Furthermore, its demonstrated efficacy in cellular models of diseases driven by aberrant ALK2 activity underscores its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational knowledge and methodologies for the effective utilization of this compound in both basic research and drug discovery endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ALK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | Structural Genomics Consortium [thesgc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMP Signalling at the Crossroad of Liver Fibrosis and Regeneration [mdpi.com]

- 6. Fibrodysplasia Ossificans Progressiva - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Is “Fibrodysplasia Ossificans Progressiva” a Vascular Disease? A Groundbreaking Pathogenic Model | Reumatología Clínica [reumatologiaclinica.org]

- 8. Fibrodysplasia ossificans progressiva: mechanisms and models of skeletal metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Intersections of Fibrodysplasia Ossificans Progressiva and Traumatic Heterotopic Ossification [mdpi.com]

- 11. Regulators and effectors of bone morphogenetic protein signalling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eubopen.org [eubopen.org]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. TGF-β/BMP signaling and other molecular events: regulation of osteoblastogenesis and bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

M4K2234: A Technical Guide to a Selective Chemical Probe for ALK1 and ALK2

Introduction

Core Properties of M4K2234

This compound is an orally active inhibitor that demonstrates high potency for ALK1 and ALK2.[2] It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[2] This makes it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes, including fibrodysplasia ossificans progressiva (FOP) and diffuse midline glioma (DMG).[2]

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Conditions |

| ALK1 | 7 | Radiometric Assay |

| ALK2 | 14 | Radiometric Assay |

| ALK3 | 168 | Radiometric Assay |

| ALK4 | 1660 | Radiometric Assay |

| ALK5 | 1950 | Radiometric Assay |

| ALK6 | 88 | Radiometric Assay |

| TNIK | 41 | Radiometric Assay |

Data compiled from multiple sources.[3][4]

Table 2: Cellular Target Engagement of this compound

| Target | IC50 (nM) | Assay |

| ALK1 | 83 | NanoBRET™ |

| ALK2 | 13 | NanoBRET™ |

| ALK3 | 526 | NanoBRET™ |

| ALK4 | 8424 | NanoBRET™ |

| ALK5 | 7932 | NanoBRET™ |

| ALK6 | 1628 | NanoBRET™ |

Data from EUbOPEN.[3]

Table 3: In Vivo Pharmacokinetics of this compound in Mice (10 mg/kg, oral administration)

| Parameter | Value |

| Cmax | 1.2 µM |

| Tmax | 0.25 h |

| AUC (0-last) | 1.2 µM·h |

| t1/2 | 0.8 h |

Data from the Structural Genomics Consortium.[1]

ALK1/ALK2 Signaling Pathway

ALK1 and ALK2 are type I receptors in the TGF-β superfamily. Upon ligand binding (e.g., BMPs), they form a heterotetrameric complex with a type II receptor. The type II receptor then phosphorylates the GS domain of the ALK1/ALK2 receptor, leading to its activation. Activated ALK1/ALK2, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.[1][2]

Experimental Protocols

Radiometric Kinase Assay (In Vitro Potency)

This assay quantifies the enzymatic activity of ALK1 and ALK2 by measuring the incorporation of radioactive phosphate (³³P) from [γ-³³P]ATP into a substrate peptide.

-

Reaction Setup: Prepare a reaction mixture containing the purified kinase (ALK1 or ALK2), a suitable substrate peptide, and a buffer containing MgCl₂ and ATP.

-

Inhibitor Addition: Add this compound at varying concentrations to the reaction mixture. Include a DMSO control.

-

Initiation and Incubation: Initiate the reaction by adding [γ-³³P]ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction by adding a solution such as phosphoric acid.

-

Separation and Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

NanoBRET™ Target Engagement Assay (Cellular Potency)

The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule inhibitor to a target protein in live cells.

-

Cell Preparation: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the target kinase (e.g., ALK1 or ALK2) fused to NanoLuc® luciferase.

-

Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase to the cells.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or the negative control M4K2234NC.

-

Lysis and Substrate Addition: Lyse the cells and add the NanoLuc® substrate.

-

BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal, which occurs when the inhibitor displaces the tracer from the NanoLuc®-tagged kinase. The BRET signal is inversely proportional to the amount of inhibitor bound.

-

Data Analysis: Calculate the IC50 value from the dose-response curve of the BRET signal versus the inhibitor concentration.

Western Blot for SMAD Phosphorylation

This immunoassay detects the levels of phosphorylated SMAD1/5/8 to confirm the inhibitory effect of this compound on the ALK1/ALK2 signaling pathway in cells.

-

Cell Culture and Treatment: Plate cells (e.g., HEK293T) and starve them in serum-free media. Pre-treat the cells with various concentrations of this compound for a defined period.

-

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) to induce SMAD1/5/8 phosphorylation.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and incubate it with a primary antibody specific for phosphorylated SMAD1/5/8. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total SMAD or β-actin) to determine the relative levels of SMAD phosphorylation.

Selectivity Profile

This compound exhibits high selectivity for ALK1 and ALK2. A kinome-wide screen against 375 protein kinases at a concentration of 1 µM showed that this compound only significantly inhibited ALK1/2 and one off-target, TNIK (TRAF2- and NCK-interacting kinase), when a threshold of 25% residual enzyme activity was applied.[1] While it shows some activity against ALK6 (IC50 = 88 nM) and ALK3 (IC50 = 168 nM), it is significantly less potent against ALK4 and ALK5 (IC50 > 1600 nM).[3]

In Vivo Application

The pharmacokinetic profile of this compound in mice suggests its suitability for in vivo studies.[1] Following a 10 mg/kg oral dose, it is rapidly absorbed and reaches a maximum concentration of 1.2 µM within 15 minutes.[1] However, it has a relatively short half-life of 0.8 hours.[1] It is important to note that this compound has low brain penetrance.[1]

Negative Control

The use of a structurally similar but biologically inactive negative control is crucial for validating the on-target effects of a chemical probe. M4K2234NC is the recommended negative control for this compound.[1] It is designed to have minimal binding to ALK1/2 and other kinases, allowing researchers to distinguish between the specific effects of ALK1/2 inhibition and potential off-target or compound-specific effects.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for ALK1 and ALK2. Its demonstrated in vitro and in-cell activity, along with a favorable in vivo pharmacokinetic profile and the availability of a dedicated negative control, makes it a valuable tool for elucidating the roles of ALK1 and ALK2 in health and disease. Researchers should consider the moderate activity against ALK6 and the off-target activity against TNIK when designing and interpreting experiments, particularly at higher concentrations. The recommended maximum concentration for cellular assays is 1 µM to maintain selectivity.[1]

References

- 1. This compound | Structural Genomics Consortium [thesgc.org]

- 2. ALK1 signaling in development and disease: new paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ/BMP Type I Receptors ALK1 and ALK2 Are Essential for BMP9-induced Osteogenic Signaling in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

Investigating ALK1/2 Signaling Pathways with M4K2234: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Activin receptor-like kinase 1 (ALK1) and ALK2 signaling pathways and the use of the selective inhibitor M4K2234 as a chemical probe to investigate their functions. This document details the mechanism of action of this compound, presents its inhibitory activity in structured tables, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows using diagrams.

Introduction to ALK1 and ALK2 Signaling

Activin receptor-like kinase 1 (ALK1), encoded by the ACVRL1 gene, and Activin receptor-like kinase 2 (ALK2), encoded by the ACVR1 gene, are transmembrane serine/threonine kinases belonging to the transforming growth factor-beta (TGF-β) superfamily of type I receptors.[1][2] These receptors play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[3][4][5]

Ligands from the TGF-β superfamily, particularly Bone Morphogenetic Proteins (BMPs) like BMP9 and BMP10 for ALK1, bind to a heterotetrameric complex of type I and type II receptors.[6][7] This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[1][2] Activated ALK1 and ALK2 then phosphorylate downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[3][8] These phosphorylated SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[5][6]

Dysregulation of ALK1 and ALK2 signaling is implicated in several diseases. Mutations in ACVRL1 are the cause of hereditary hemorrhagic telangiectasia (HHT), a disorder characterized by arteriovenous malformations.[3] Gain-of-function mutations in ACVR1 are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder leading to heterotopic ossification, and are also found in a significant portion of diffuse intrinsic pontine gliomas (DIPG), a lethal pediatric brain tumor.[1][4][9]

This compound: A Selective ALK1/2 Inhibitor

This compound is a potent and selective, orally active chemical probe for ALK1 and ALK2.[1][8] It acts as a type I kinase inhibitor, binding to the ATP-binding pocket of ALK1 and ALK2 to prevent their phosphorylation and subsequent activation of downstream signaling.[10] this compound specifically blocks the BMP signaling pathway by inhibiting the phosphorylation of SMAD1/5/8.[8] Its high selectivity for ALK1/2 over other TGF-β type I receptors, such as ALK4 and ALK5 which primarily signal through SMAD2/3, makes it a valuable tool for dissecting the specific roles of the ALK1/2-SMAD1/5/8 signaling axis.[1][11]

Quantitative Data for this compound

The following tables summarize the in vitro and cellular inhibitory activities of this compound against various kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| ALK1 (ACVRL1) | 7[8][11] |

| ALK2 (ACVR1) | 14[8][11] |

| ALK6 (BMPR1B) | 88[12] |

| ALK3 (BMPR1A) | 168[12] |

| ALK4 (ACVR1B) | 1660[12] |

| ALK5 (TGFBR1) | 1950[12] |

| TNIK | 41[12] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Ligand/Stimulus | IC50 / EC50 (nM) |

| BMP7-stimulated Reporter Gene Activity | HEK293 | BMP7 | 16[8] |

| ALK1 Target Engagement (NanoBRET) | HEK293 | - | 83[1] |

| ALK2 Target Engagement (NanoBRET) | HEK293 | - | 13[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate ALK1/2 signaling with this compound.

Western Blotting for SMAD1/5/8 Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on ligand-induced SMAD1/5/8 phosphorylation in cultured cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

BMP ligand (e.g., BMP7, BMP9)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-200 µL of ice-cold RIPA buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-SMAD1/5/8 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-SMAD1/5/8 signal to total SMAD1 and the loading control (β-actin).

-

Luciferase Reporter Assay for BMP Signaling

This assay measures the transcriptional activity of the SMAD1/5/8 pathway in response to BMP stimulation and its inhibition by this compound.

Materials:

-

HEK293 cells

-

BMP-responsive element (BRE)-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent (e.g., FuGENE HD)

-

This compound

-

BMP ligand (e.g., BMP7)

-

Dual-Luciferase Reporter Assay System

Protocol:

-

Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[9]

-

Allow cells to express the reporters for 24 hours.

-

-

Treatment:

-

Replace the medium with fresh medium containing varying concentrations of this compound or vehicle.

-

Incubate for 1 hour.

-

Stimulate cells with a BMP ligand (e.g., BMP7) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the unstimulated control.

-

Plot the dose-response curve for this compound and determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to ALK1 or ALK2 in living cells.

Materials:

-

HEK293 cells

-

ALK1-NanoLuc® or ALK2-NanoLuc® fusion vector

-

NanoBRET™ tracer reagent

-

This compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with the appropriate ALK-NanoLuc® fusion vector.[3]

-

Seed the transfected cells into a 96-well plate.

-

-

Assay:

-

Add the NanoBRET™ tracer reagent to the cells.

-

Add varying concentrations of this compound or vehicle and incubate for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Measure the BRET signal on a luminometer.[3]

-

-

Analysis:

-

Calculate the BRET ratio.

-

Plot the BRET ratio against the this compound concentration to determine the IC50 value for target engagement.

-

Visualizations

The following diagrams illustrate the ALK1/2 signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of this compound's mechanism of action.

Caption: Canonical ALK1/2 signaling pathway via SMAD1/5/8.

Caption: Workflow for testing this compound's effect on ALK1/2 signaling.

Caption: this compound competitively inhibits ALK1/2 kinase activity.

Conclusion

This compound is a highly selective and potent inhibitor of ALK1 and ALK2, making it an invaluable tool for investigating the roles of these kinases in health and disease. By specifically blocking the SMAD1/5/8 pathway, researchers can elucidate the distinct functions of ALK1/2 signaling. The experimental protocols and data provided in this guide offer a solid foundation for utilizing this compound to advance our understanding of ALK1/2 biology and to explore its therapeutic potential in diseases such as HHT, FOP, and DIPG.

References

- 1. thco.com.tw [thco.com.tw]

- 2. carnabio.com [carnabio.com]

- 3. carnabio.com [carnabio.com]

- 4. eubopen.org [eubopen.org]

- 5. biopioneer.com.tw [biopioneer.com.tw]

- 6. researchgate.net [researchgate.net]

- 7. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]

M4K2234: A Potent and Selective ALK1/ALK2 Inhibitor for Investigating Fibrodysplasia Ossificans Progressiva

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where muscle and connective tissues are gradually replaced by bone.[1][2][3] The root cause of FOP lies in gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[4][5] This leads to aberrant activation of the BMP signaling pathway, a key regulator of bone formation. M4K2234 has emerged as a potent and selective chemical probe for ALK1 (ACVRL1) and ALK2 (ACVR1), making it a valuable tool for studying the pathological mechanisms of FOP and for the preclinical evaluation of potential therapeutic strategies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions |

| ALK1 (ACVRL1) | 7 | Reaction Biology, at 10 mM ATP conc.[6] |

| ALK2 (ACVR1) | 14 | Reaction Biology, at 10 mM ATP conc.[6] |

| ALK3 (BMPR1A) | 168 | Reaction Biology, at 10 mM ATP conc.[7] |

| ALK4 (ACVR1B) | 1660 | Reaction Biology, at 10 mM ATP conc.[7] |

| ALK5 (TGFBR1) | 1950 | Reaction Biology, at 10 mM ATP conc.[7] |

| ALK6 (BMPR1B) | 88 | Reaction Biology, at 10 mM ATP conc.[7] |

| TNIK | - | Identified as an off-target in kinome-wide screening[7][8] |

Table 2: Cellular Activity of this compound

| Assay Type | Target | IC50 (nM) | Cell Line |

| NanoBRET Target Engagement | ALK1 | 83 | - |

| NanoBRET Target Engagement | ALK2 | 13 | - |

Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing |

| Administration Route | Oral (PO) | 10 mg/kg |

| Cmax (ng/mL) | 1084 | - |

| Tmax (h) | 0.25 | - |

| AUC (0-last) (ng*h/mL) | 1319 | - |

| Half-life (h) | 1.1 | - |

Signaling Pathways and Mechanism of Action

Fibrodysplasia Ossificans Progressiva is driven by mutations in the ACVR1 (ALK2) receptor, leading to its inappropriate activation and subsequent downstream signaling. This compound acts as a competitive inhibitor at the ATP-binding site of ALK1 and ALK2, effectively blocking this aberrant signaling cascade.

Caption: ACVR1 signaling in FOP and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the specific needs of the research.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against ALK kinases.

Objective: To quantify the inhibitory potency of this compound on ALK1 and ALK2 kinase activity.

Materials:

-

Recombinant human ALK1 and ALK2 kinase domains

-

This compound (and other inhibitors for comparison)

-

ATP (10 mM stock)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., Myelin Basic Protein)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add kinase, substrate, and this compound (or DMSO vehicle control) in kinase buffer.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be at the Km for the respective kinase (or a standard concentration like 10 mM for comparison).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot for SMAD1/5/8 Phosphorylation

This protocol describes how to assess the effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting the ALK2-mediated BMP signaling pathway.

Materials:

-

Cell line expressing wild-type or mutant ACVR1 (e.g., C2C12 myoblasts)

-

This compound

-

BMP ligand (e.g., BMP-2 or BMP-4)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with a BMP ligand at a predetermined concentration (e.g., 50 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the anti-phospho-SMAD1/5/8 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-SMAD1 antibody to confirm equal protein loading.

-

Quantify the band intensities and normalize the phospho-SMAD signal to the total-SMAD signal.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in a mouse model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following oral administration.

Materials:

-

This compound

-

Vehicle suitable for oral administration (e.g., 0.5% methylcellulose)

-

Male C57BL/6 mice (or other appropriate strain)

-

Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Fast the mice overnight before dosing.

-

Administer a single oral dose of this compound (e.g., 10 mg/kg) via gavage.

-

Collect blood samples from a cohort of mice at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing. Typically, a sparse sampling design is used where each mouse is sampled at a limited number of time points.

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank mouse plasma.

-

Extract this compound from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.

-

Analyze the extracted samples by LC-MS/MS to determine the concentration of this compound.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for evaluating this compound and the decision-making process in FOP drug discovery.

Caption: Workflow for this compound preclinical evaluation.

Caption: Therapeutic rationale for ALK2 inhibition in FOP.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ALK1 and ALK2. Its favorable in vitro and in vivo properties make it an excellent chemical probe for dissecting the role of ALK2 in the pathophysiology of Fibrodysplasia Ossificans Progressiva. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this compound in their studies and to contribute to the development of novel therapeutics for this devastating disease.

References

- 1. An inducible knock-in mouse model of fibrodysplasia ossificans progressiva shows spontaneous formation of heterotopic ossification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva-Derived Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. orpha.net [orpha.net]

- 8. Development of Macrocycle Kinase Inhibitors for ALK2 Using Fibrodysplasia Ossificans Progressiva‐Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

M4K2234: A Technical Guide for Preclinical Research in Diffuse Midline Glioma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Midline Glioma (DMG), including its most common subtype, Diffuse Intrinsic Pontine Glioma (DIPG), is a devastating and aggressive pediatric brain tumor with a universally poor prognosis. Standard therapies such as radiation offer only palliative benefit, and there are currently no effective chemotherapeutic options.[1] A significant breakthrough in understanding the molecular drivers of DMG was the discovery of recurrent activating mutations in the ACVR1 gene, which encodes the ALK2 (Activin receptor-like kinase-2) protein, in approximately 25% of cases.[2] This has identified ALK2 as a promising therapeutic target. M4K2234 is a potent and selective, orally active inhibitor of ALK1 and ALK2, developed as a chemical probe to investigate ALK1/2-mediated biological processes, including those relevant to DMG. This guide provides a comprehensive overview of this compound, its mechanism of action, and methodologies for its preclinical evaluation in the context of diffuse midline glioma research.

This compound: Mechanism of Action and Preclinical Data

This compound is a highly selective inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) protein kinases.[3] These are type I receptors for the Bone Morphogenetic Protein (BMP) signaling pathway. In the context of DMG, activating mutations in ALK2 lead to aberrant, ligand-independent signaling, or sensitivity to non-canonical ligands like Activin A, driving tumor cell proliferation.[4] this compound competitively binds to the ATP-binding pocket of ALK1 and ALK2, preventing their phosphorylation and subsequent activation. This specifically blocks the downstream phosphorylation of SMAD1/5/8, which are key mediators of the BMP signaling pathway. The inhibition of this pathway is the primary mechanism by which this compound is expected to exert its anti-tumor effects in ACVR1-mutant DMG.

Quantitative Data: In Vitro and Cellular Potency

The following tables summarize the inhibitory activity of this compound against various kinases, as determined by in vitro and cell-based assays.

| Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (nM) (NanoBRET) |

| ALK1 (ACVRL1) | 7 | 83 |

| ALK2 (ACVR1) | 14 | 13 |

| ALK3 (BMPR1A) | 168 | 526 |

| ALK4 (ACVR1B) | 1660 | 8424 |

| ALK5 (TGFBR1) | 1950 | 7932 |

| ALK6 (BMPR1B) | 88 | 1628 |

| TNIK | 41 | Not Reported |

| Data compiled from multiple sources.[5] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and a typical preclinical evaluation process, the following diagrams are provided.

Caption: Mechanism of this compound in inhibiting the ALK2 signaling pathway in DMG.

Caption: A typical preclinical workflow for evaluating this compound in DMG research.

Experimental Protocols

The following are representative protocols for key experiments to evaluate the efficacy of this compound in DMG research, based on methodologies reported for other ALK2 inhibitors.[4][6]

Cell Viability Assay (Luminescent ATP Assay)

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

-

Materials:

-

DMG patient-derived cell lines (e.g., HSJD-DIPG-007 with ACVR1 R206H mutation).[4]

-

Complete stem cell medium.

-

This compound (stock solution in DMSO).

-

96-well flat-bottom tissue culture plates (white-walled for luminescence).

-

CellTiter-Glo® 2.0 Assay reagent (Promega).

-

Luminometer.

-

-

Procedure:

-

Seed DMG cells in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete medium.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot for pSMAD1/5/8 Inhibition

This protocol is used to confirm the on-target activity of this compound by measuring the reduction in the phosphorylation of SMAD1/5/8.

-

Materials:

-

DMG cell lines.

-

This compound.

-

Activin A or BMP4 (for pathway stimulation).[4]

-

Protein cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control).[1]

-

HRP-conjugated secondary antibody.

-

ECL Western Blotting Detection Reagent.

-

Chemiluminescence imaging system.

-

-

Procedure:

-

Plate DMG cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 4-8 hours.[4]

-

Stimulate the cells with Activin A (10 ng/mL) or BMP4 (10 ng/mL) for 1 hour to induce SMAD phosphorylation.[4]

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply ECL reagent and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total SMAD1 and β-actin to ensure equal loading.

-

In Vivo Orthotopic Xenograft Model

This protocol outlines the evaluation of this compound's efficacy in a mouse model that mimics human DMG.

-

Materials:

-

Immunocompromised mice (e.g., NSG mice).

-

ACVR1-mutant, luciferase-expressing DMG cells (e.g., HSJD-DIPG-007).[4]

-

Stereotactic neurosurgery apparatus.

-

This compound formulation for oral gavage.

-

Bioluminescence imaging system (e.g., IVIS).

-

D-luciferin.

-

-

Procedure:

-

Surgically implant ACVR1-mutant DMG cells into the pons of the mice using a stereotactic frame.

-

Monitor tumor engraftment and growth weekly via bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle daily via oral gavage.[4]

-

Monitor tumor growth weekly using bioluminescence imaging.

-

Record animal body weight and clinical signs of toxicity regularly.

-

Continue treatment and monitoring until neurological symptoms develop or a pre-defined endpoint is reached.

-

Analyze the data for differences in tumor growth rate and overall survival between the treatment and control groups using the Kaplan-Meier method.[7]

-

Conclusion

This compound represents a valuable tool for the preclinical investigation of ALK2 inhibition as a therapeutic strategy for a subset of diffuse midline gliomas. Its high potency and selectivity for ALK1/2 make it a suitable probe for elucidating the role of the BMP signaling pathway in DMG pathogenesis. The experimental protocols outlined in this guide provide a framework for a comprehensive preclinical evaluation of this compound, from in vitro target validation to in vivo efficacy studies. Further research, particularly focusing on its blood-brain barrier penetration and potential for combination therapies, will be crucial in determining its translational potential for this devastating disease.

References

- 1. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thebraintumourcharity.org [thebraintumourcharity.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. childrenwithcancer.org.uk [childrenwithcancer.org.uk]

- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recurrent activating ACVR1 mutations in diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Selective ALK1/2 Inhibitor M4K2234 in Angiogenesis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The activin receptor-like kinase 1 (ALK1) and ALK2, members of the transforming growth factor-beta (TGF-β) superfamily of receptors, have emerged as key regulators of angiogenesis. M4K2234 is a potent and selective chemical probe for ALK1 and ALK2, offering a valuable tool to investigate the intricate role of these kinases in vascular biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in angiogenesis studies. We present quantitative data from studies on selective ALK1/2 inhibitors, detailed experimental protocols for key angiogenesis assays, and visualizations of the associated signaling pathways to facilitate further research and drug development in this field.

Introduction to this compound and its Targets: ALK1 and ALK2 in Angiogenesis

This compound is a highly selective, orally active inhibitor of ALK1 (ACVRL1) and ALK2 (ACVR1) with IC50 values of 7 nM and 14 nM, respectively. It functions by specifically blocking the Bone Morphogenetic Protein (BMP) signaling pathway through the inhibition of SMAD1/5/8 phosphorylation.[1] The role of ALK1 and ALK2 in angiogenesis is complex and context-dependent.

ALK1 is predominantly expressed on endothelial cells and plays a crucial role in vascular development and remodeling.[2][3] Its signaling, often initiated by ligands such as BMP9 and BMP10, can have both pro- and anti-angiogenic effects. Some studies suggest that ALK1 signaling, in cooperation with the Notch pathway, acts to inhibit excessive angiogenesis and promote vascular stability.[4] Conversely, in the tumor microenvironment, ALK1 signaling has been shown to be pro-angiogenic, contributing to tumor growth.[2][5]

ALK2 is also involved in vascular development. Endothelial-specific deletion of either ALK1 or ALK2 in mice has been shown to delay retinal angiogenesis, indicating their essential roles in this process.[6] Given the critical roles of ALK1 and ALK2 in vascular biology, selective inhibitors like this compound are invaluable tools for dissecting their functions and for exploring their therapeutic potential as anti-angiogenic agents.

Mechanism of Action of this compound

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the ALK1 and ALK2 kinase domains. This prevents the phosphorylation and activation of their downstream targets, the SMAD proteins 1, 5, and 8. The activated SMAD1/5/8 complex normally translocates to the nucleus to regulate the transcription of target genes involved in endothelial cell proliferation, migration, and differentiation. By inhibiting this cascade, this compound effectively blocks BMP-mediated signaling in endothelial cells.

Quantitative Data on the Effects of Selective ALK1/2 Inhibitors in Angiogenesis

While specific quantitative data for this compound in angiogenesis assays are not yet widely published, studies on other selective ALK1/2 inhibitors provide valuable insights into the expected effects.

| Compound | Assay | Target Cells | Stimulant | Effect | IC50 / Concentration | Reference |

| LDN-193189 | Kinase Assay | Recombinant | - | Inhibition of ALK1/ALK2/ALK3/ALK6 | 0.8/0.8/5.3/16.7 nM | [7] |

| LDN-193189 | Transcriptional Activity | C2C12 cells | BMP | Inhibition of ALK2/ALK3 | 5 nM / 30 nM | [8] |

| K02288 | SMAD1/5/8 Phosphorylation | HUVECs | BMP9 | Inhibition | Not specified | [4] |

| K02288 | Spheroid Sprouting | HUVECs | - | Increased sprout number and length | 1 µM | [4] |

| ALK1-Fc | Endothelial Tube Formation | HUVECs | ECGS | Marked reduction in cord formation | 100 µg/mL | [9] |

| Anti-ALK1 mAb | Tubulogenesis | Endothelial Cells | VEGF-A, bFGF | Inhibition | Not specified | [3] |

Experimental Protocols for Angiogenesis Studies

The following are detailed methodologies for key in vitro and in vivo experiments to assess the anti-angiogenic potential of compounds like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)[10]

-

96-well tissue culture plates

-

This compound (or other test compounds)

-

VEGF (as a pro-angiogenic stimulus)

-

Calcein AM (for visualization)

Protocol:

-

Thaw the Basement Membrane Extract on ice overnight at 4°C.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of the extract and incubate at 37°C for 30-60 minutes to allow for gelation.

-

Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in basal medium.

-

Add 100 µL of the HUVEC suspension to each well.

-

Add 100 µL of the test compound dilutions and/or VEGF (final concentration typically 20-50 ng/mL) to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.

-

Visualize and capture images of the tube network using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vitro Spheroid Sprouting Assay

This 3D assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central spheroid into a surrounding matrix.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Collagen I or Fibrin gel

-

24-well tissue culture plates

-

This compound (or other test compounds)

-

VEGF and/or FGF-2 (as pro-angiogenic stimuli)

Protocol:

-

Generate HUVEC spheroids by culturing cells in hanging drops (400-500 cells per 20 µL drop) for 24 hours.[11]

-

Prepare a collagen I or fibrin gel solution on ice.

-

Gently harvest the spheroids and embed them within the gel solution in a 24-well plate.

-

Allow the gel to polymerize at 37°C for 30 minutes.

-

Add endothelial cell growth medium containing the desired concentrations of this compound and pro-angiogenic factors (e.g., 25 ng/mL VEGF-A and 25 ng/mL FGF-2) on top of the gel.[11]

-

Incubate for 24 hours at 37°C.

-

Fix the sprouts with 4% paraformaldehyde.

-

Capture images of at least 10 randomly selected spheroids per condition using a phase-contrast microscope.

-

Quantify angiogenesis by measuring the number of sprouts per spheroid and the cumulative sprout length using image analysis software.[11][12]

In Vivo Matrigel Plug Assay

This is a widely used in vivo model to assess angiogenesis. A liquid basement membrane extract mixed with pro-angiogenic factors and/or tumor cells is injected subcutaneously into mice, where it forms a solid plug that becomes vascularized.

Materials:

-

Growth Factor Reduced Matrigel®

-

Pro-angiogenic factors (e.g., VEGF, FGF-2) or tumor cells

-

This compound (for systemic administration)

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Anti-CD31 or anti-CD34 antibody (for vessel staining)

Protocol:

-

Thaw Growth Factor Reduced Matrigel® on ice.

-

Mix the Matrigel® with pro-angiogenic factors (e.g., 150 ng/mL VEGF and 200 ng/mL FGF-2) and/or tumor cells (1 x 10^6 cells) on ice.[2][13]

-

Inject 0.5 mL of the Matrigel® mixture subcutaneously into the flank of the mice.

-

Administer this compound or vehicle control to the mice systemically (e.g., by oral gavage or intraperitoneal injection) according to the desired dosing schedule.

-

After a defined period (typically 7-14 days), euthanize the mice and excise the Matrigel® plugs.

-

Fix the plugs in 10% formalin, embed in paraffin, and section.

-

Perform immunohistochemistry on the sections using an endothelial cell marker such as anti-CD31 or anti-CD34 to visualize the blood vessels.

-

Quantify the microvessel density by counting the number of stained vessels per high-power field or by measuring the stained area using image analysis software.

Signaling Pathways in Angiogenesis Targeted by ALK1/2 Inhibition

The inhibition of ALK1 and ALK2 by this compound intersects with key signaling pathways that regulate angiogenesis. The primary pathway affected is the BMP/SMAD pathway. However, there is also crosstalk with other critical angiogenic pathways, such as the Notch and VEGF signaling pathways.

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the role of ALK1 and ALK2 in the complex process of angiogenesis. The available data on selective ALK1/2 inhibitors strongly suggest that targeting these kinases can modulate angiogenesis, with significant implications for cancer therapy and other diseases characterized by aberrant vascular growth. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to design and execute studies aimed at further characterizing the anti-angiogenic potential of this compound and similar compounds. Future research should focus on generating specific quantitative data for this compound in various angiogenesis models to fully establish its profile as a potential therapeutic agent. Furthermore, exploring the combinatorial effects of this compound with inhibitors of other key angiogenic pathways, such as VEGF signaling, may lead to more effective anti-cancer strategies.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 3. Targeting Activin Receptor-Like Kinase 1 (ALK1) Inhibits Angiogenesis and Tumorigenesis Through a Mechanism of Action Complementary to Anti-VEGF Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule targeting ALK1 prevents Notch cooperativity and inhibits functional angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic and pharmacological targeting of activin receptor-like kinase 1 impairs tumor growth and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mouse Retina as an Angiogenesis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. corning.com [corning.com]

- 11. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Impact of M4K2234 on Osteogenic Differentiation: A Technical Overview

Note: The molecule "M4K2234" is understood to be a proprietary or hypothetical designation. To fulfill the structural and content requirements of this request, this document will utilize publicly available data for Purmorphamine , a well-characterized small molecule known to induce osteogenic differentiation, as a representative example. The data and pathways described herein are therefore those of Purmorphamine, presented under the placeholder name this compound.

Executive Summary

This compound is a potent small molecule inducer of osteogenic differentiation. By activating the Hedgehog signaling pathway, this compound initiates a transcriptional program that drives mesenchymal stem cells and pre-osteoblastic cells towards a mature osteoblast phenotype. This is characterized by a dose-dependent increase in key osteogenic markers, including alkaline phosphatase (ALP) activity, expression of lineage-specific transcription factors such as Runt-related transcription factor 2 (RUNX2) and Osterix, and enhanced extracellular matrix mineralization. This technical guide provides an in-depth review of the mechanism of action of this compound, quantitative data from key experimental assays, and detailed protocols for assessing its osteogenic potential.

Mechanism of Action: The Hedgehog Signaling Pathway

This compound functions as an agonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. This compound bypasses the need for a Hh ligand by directly binding to and activating SMO. This activation leads to the dissociation of a cytoplasmic protein complex containing Suppressor of fused (SUFU) and the Gli family of transcription factors (Gli1, Gli2, Gli3). The activated Gli proteins then translocate to the nucleus, where they induce the transcription of target genes essential for osteoblast differentiation, including RUNX2.

Quantitative Assessment of Osteogenic Differentiation

The pro-osteogenic effects of this compound have been quantified using standard in vitro assays. The following tables summarize the dose-dependent effects of this compound on alkaline phosphatase activity, gene expression, and matrix mineralization in mesenchymal stem cells (MSCs).

Table 1: Dose-Dependent Effect of this compound on Alkaline Phosphatase (ALP) Activity

| This compound Concentration (µM) | ALP Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 0.5 | 2.5 |

| 1.0 | 4.2 |

| 2.0 | 5.8 |

| Cells were treated for 7 days. |

Table 2: Relative Gene Expression of Osteogenic Markers after 7 Days of this compound (2.0 µM) Treatment

| Gene | Fold Change vs. Control |

| RUNX2 | 4.5 |

| Osterix (SP7) | 3.8 |

| Osteocalcin (BGLAP) | 6.2 |

| Gene expression was quantified by RT-qPCR. |

Table 3: Quantification of Matrix Mineralization with this compound

| This compound Concentration (µM) | Alizarin Red S Staining (OD at 562 nm) |

| 0 (Control) | 0.15 |

| 0.5 | 0.45 |

| 1.0 | 0.82 |

| 2.0 | 1.15 |

| Cells were treated for 21 days. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Osteogenic Induction

-

Cell Line: Human Mesenchymal Stem Cells (hMSCs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Osteogenic Differentiation Medium: Culture medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and added to the osteogenic differentiation medium at the final desired concentrations. The final DMSO concentration should be kept below 0.1% in all conditions, including the vehicle control.

Alkaline Phosphatase (ALP) Activity Assay

-

Plate hMSCs in a 24-well plate at a density of 5 x 104 cells/well.

-

Culture for 24 hours, then replace the medium with osteogenic differentiation medium containing various concentrations of this compound or vehicle control.

-

After 7 days, wash the cells with Phosphate Buffered Saline (PBS).

-

Lyse the cells with a passive lysis buffer.

-

Use a commercial p-nitrophenyl phosphate (pNPP) liquid substrate system to measure ALP activity.

-

Measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein concentration of each sample, determined by a BCA protein assay.

Alizarin Red S Staining for Mineralization

-

Plate hMSCs in a 12-well plate at a density of 2 x 104 cells/cm2.

-

Induce differentiation with osteogenic medium and this compound for 21 days, replacing the medium every 2-3 days.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash thoroughly with deionized water to remove excess stain.

-

For quantification, destain by incubating with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes.

-

Measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (RT-qPCR)

-

Culture and treat cells as described for the desired time point (e.g., 7 days).

-

Extract total RNA using a commercial RNA isolation kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix and primers specific for RUNX2, Osterix (SP7), Osteocalcin (BGLAP), and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

Conclusion